molecular formula C15H16F3NO4 B13720403 2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid

2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid

Cat. No.: B13720403
M. Wt: 331.29 g/mol
InChI Key: HTHUZKQOWFUNIV-UHFFFAOYSA-N
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Description

2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid is a fluorinated amino acid derivative characterized by a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a trifluoromethyl (CF₃) substituent at the α-carbon of a hex-5-enoic acid backbone.

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO4/c1-2-3-9-14(12(20)21,15(16,17)18)19-13(22)23-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHUZKQOWFUNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Structure and Properties

Property Description
Molecular Formula C14H15F3NO4
Molecular Weight Approximately 288.26 g/mol
IUPAC Name 2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid
Key Functional Groups Benzyloxycarbonyl (Cbz) amino protection, trifluoromethyl group, hex-5-enoic acid backbone
SMILES C=CCCC(C(=O)O)(C(F)(F)F)OCC1=CC=CC=C1

The compound features an α-amino acid core with a Cbz-protected amino group, a trifluoromethyl substituent at the α-carbon, and an unsaturated hex-5-enoic acid side chain, allowing for further chemical modifications such as oxidation or reduction.

Preparation Methods of this compound

Overview

The synthesis of this compound typically involves:

  • Introduction of the trifluoromethyl group at the α-carbon.
  • Protection of the amino group with the benzyloxycarbonyl (Cbz) group.
  • Construction of the hex-5-enoic acid backbone.
  • Coupling reactions to assemble the final molecule.

Synthetic Routes

Protection of the Amino Group

The amino group is first protected using the benzyloxycarbonyl (Cbz) group to prevent side reactions during subsequent steps. This is commonly achieved by reacting the free amino acid or its precursor with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions, typically in aqueous or organic solvents like dioxane or dichloromethane with a base such as sodium bicarbonate or triethylamine.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the α-carbon can be introduced via electrophilic trifluoromethylation or by using trifluoromethylated building blocks. One common approach is starting from trifluoromethylated malonate esters or trifluoromethylated α-halo acids, which are then elaborated to the desired amino acid structure.

Formation of the Hex-5-enoic Acid Backbone

The hex-5-enoic acid moiety is typically constructed through malonic ester synthesis or alkylation strategies:

  • Malonic ester synthesis involves alkylation of malonate esters with allylic halides (such as 5-bromo-1-pentene) followed by hydrolysis and decarboxylation to yield the hex-5-enoic acid skeleton.
  • Alternatively, allyl alcohol or allyl halides can be used in palladium-catalyzed coupling reactions to introduce the alkene functionality.
Coupling and Final Assembly

The protected amino group and the hex-5-enoic acid moiety are coupled using peptide coupling reagents such as:

  • EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • HOBt (1-hydroxybenzotriazole)

These reagents facilitate the formation of the amide bond under mild conditions, preserving the stereochemistry and functional groups.

Representative Synthesis Example

A typical synthetic sequence may proceed as follows:

Step Reagents/Conditions Outcome
1 Starting amino acid + Cbz-Cl, base (NaHCO3) Formation of Cbz-protected amino acid
2 Alkylation with trifluoromethylated malonate ester Introduction of trifluoromethyl group
3 Alkylation with allyl bromide or Pd-catalyzed coupling Formation of hex-5-enoic acid backbone
4 Peptide coupling with EDCI/HOBt Final assembly of target compound

This route ensures high stereochemical purity and yield, with the Cbz group providing protection and the trifluoromethyl group enhancing the compound’s properties.

Industrial Production Considerations

Industrial synthesis employs:

  • Automated peptide synthesizers for scalable protection and coupling steps.
  • Continuous flow reactors to improve reaction control and safety.
  • Advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) to ensure high purity.
  • Optimization of reaction temperature and catalyst loading, for example, palladium acetate at low mol% for coupling reactions, to enhance efficiency and reduce by-products.

Chemical Reaction Analysis

Types of Reactions

The compound’s functional groups enable various chemical transformations:

Reaction Type Reagents/Conditions Products
Oxidation m-CPBA (meta-chloroperoxybenzoic acid) Epoxides or diols on the alkene moiety
Reduction LiAlH4 (lithium aluminum hydride) Reduction of carboxylic acid to alcohol
Hydrogenolysis Pd/C catalyst under H2 atmosphere Removal of benzyloxycarbonyl protecting group, yielding free amine

Reaction Notes

  • The benzyloxycarbonyl group can be selectively removed by catalytic hydrogenation without affecting other sensitive groups.
  • The trifluoromethyl group remains stable under most reaction conditions, providing metabolic stability.
  • The alkene moiety allows for further functionalization such as cycloaddition or epoxidation, expanding the compound’s utility in synthetic chemistry.

Summary Table: Key Preparation Steps and Conditions

Step Reagents/Conditions Purpose Notes
Amino group protection Benzyloxycarbonyl chloride, base (NaHCO3) Protect amino group Mild conditions, aqueous/organic solvent
Trifluoromethyl introduction Trifluoromethylated malonate esters or α-halo acids Install CF3 group at α-carbon Requires careful control of stereochemistry
Alkene backbone formation Allyl bromide or Pd-catalyzed coupling Introduce hex-5-enoic acid chain Pd catalyst loading optimized to 0.1-1 mol%
Coupling reaction EDCI, HOBt, mild base Form amide bond High yield, stereochemical integrity maintained

The preparation of This compound involves a multi-step synthetic strategy combining amino group protection, trifluoromethyl group introduction, alkene backbone construction, and peptide coupling chemistry. The use of benzyloxycarbonyl as a protecting group and trifluoromethylation enhances the compound’s stability and biological relevance. Industrial methods focus on scalable, efficient processes utilizing modern catalytic and purification technologies.

This compound’s unique structure and functional groups make it a valuable intermediate in medicinal chemistry and peptide synthesis, with potential for further chemical modifications and biological applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the double bond in the hexenoic acid moiety.

    Reduction: Reduction reactions could target the carbonyl group or the double bond.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in the study of enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible precursor for pharmaceutical compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical precursor, the compound might interact with specific enzymes or receptors in the body. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, which could affect their biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound shares structural motifs with several analogues, differing primarily in protecting groups, substituents, or backbone modifications. Key comparisons include:

2-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoic acid (CAS 1274903-44-4)
  • Structure : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) protecting group.
  • Molecular Formula: C₁₂H₁₈F₃NO₄ (vs. C₁₅H₁₆F₃NO₄ for the Cbz analogue).
  • Key Differences: Stability: Boc groups are labile under acidic conditions, whereas Cbz groups require hydrogenolysis for removal. Synthetic Utility: Boc is preferred in solid-phase peptide synthesis due to its orthogonal compatibility with Fmoc chemistry.
Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate (CAS 211,18554)
  • Structure: Lacks a protecting group on the amino moiety and is esterified (methyl ester).
  • Molecular Formula: C₈H₁₂F₃NO₂.
  • Key Differences: Reactivity: The free amino group enables direct functionalization but limits stability during synthetic steps. Applications: Primarily used as an intermediate for further derivatization.
2-Amino-2-(trifluoromethyl)hex-5-enoic Acid (CAS 197,15845)
  • Structure: Unprotected amino and carboxylic acid groups.
  • Molecular Formula: C₇H₁₀F₃NO₂.
  • Key Differences: Solubility: Higher polarity due to the free acid group, impacting bioavailability. Biological Relevance: Potential as a bioactive scaffold but requires stabilization via protection.
Table 1: Comparative Properties
Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid Not explicitly listed C₁₅H₁₆F₃NO₄ ~339.3 (estimated) Cbz, CF₃, carboxylic acid
2-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoic acid 1274903-44-4 C₁₂H₁₈F₃NO₄ 297.27 Boc, CF₃, carboxylic acid
Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate 211,18554 C₈H₁₂F₃NO₂ 211.18 CF₃, methyl ester, free amino
2-Amino-2-(trifluoromethyl)hex-5-enoic acid 197,15845 C₇H₁₀F₃NO₂ 197.16 CF₃, free amino, carboxylic acid

Functional and Application-Based Differences

  • Cbz-Protected Compound: Advantages: Stable under basic and nucleophilic conditions; compatible with hydrogenolysis for deprotection. Limitations: Bulky Cbz group may sterically hinder reactions in constrained systems.
  • Boc-Protected Compound :
    • Advantages : Acid-labile protection ideal for stepwise synthesis.
    • Limitations : Less stable in protic solvents.
  • Unprotected Amino Acid: Advantages: Direct incorporation into peptides without deprotection. Limitations: Prone to oxidation and side reactions.

Biological Activity

2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid is an organic compound that has garnered attention due to its unique structural features, including a trifluoromethyl group and a benzyloxycarbonylamino moiety. These functionalities are often associated with significant biological activity, making this compound a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C15H16F3NO4
  • Molecular Weight : 331.29 g/mol
  • Structural Features :
    • Trifluoromethyl group enhances lipophilicity and metabolic stability.
    • Benzyloxycarbonylamino group potentially increases interaction with biological targets.

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anticancer properties. The trifluoromethyl group is known to influence the pharmacokinetic profiles of compounds, potentially enhancing their bioavailability and efficacy.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings indicate potential interactions with specific enzymes or receptors involved in inflammatory pathways or cancer progression. Understanding these interactions is crucial for elucidating its therapeutic potential.

Research Findings and Case Studies

A review of existing literature highlights several areas of research focused on the biological activity of related compounds and analogs:

  • Anti-inflammatory Activity :
    • Compounds with similar structural motifs have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may have similar effects.
    • A study indicated that derivatives with trifluoromethyl substitutions showed enhanced anti-inflammatory activity compared to their non-fluorinated counterparts.
  • Anticancer Potential :
    • In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines, indicating a potential role for this compound in cancer therapy.
    • Specific analogs demonstrated significant cytotoxicity against various cancer types, warranting further investigation into this compound's efficacy.
  • Enzyme Interactions :
    • Studies on enzyme inhibition have revealed that compounds with similar functional groups can effectively inhibit enzymes involved in metabolic pathways, which may be relevant for drug design targeting metabolic disorders.

Comparative Analysis of Similar Compounds

The following table summarizes key features of compounds structurally related to this compound:

Compound NameMolecular FormulaKey Features
2-Amino-4-trifluoromethylbutanoic acidC5H8F3NContains a trifluoromethyl group; simpler structure
4-Benzyloxycarbonylamino-3-fluoroacrylic acidC11H10FNO4Similar benzyloxycarbonylamino group; lacks trifluoromethyl
2-(Trifluoromethyl)propanoic acidC4H5F3O2Trifluoromethyl group; simpler aliphatic structure

Q & A

Q. How can discrepancies in enzyme inhibition data between in vitro and in vivo studies be addressed?

  • Evaluate bioavailability (e.g., plasma protein binding via equilibrium dialysis) and metabolic clearance (microsomal stability assays). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile in vitro potency with in vivo efficacy .

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